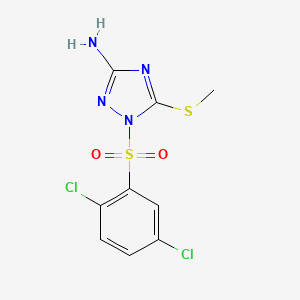

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

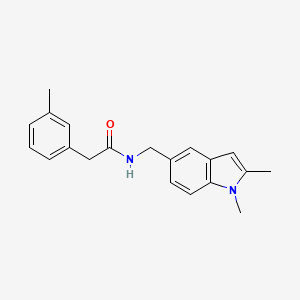

The compound “1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes a sulfonyl group attached to a 2,5-dichlorophenyl ring, and a methylthio group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, the sulfonyl group, and the 2,5-dichlorophenyl ring would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The 1,2,4-triazole ring might participate in reactions with electrophiles or nucleophiles. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

1-((2,5-Dichlorophenyl)sulfonyl)-5-methylthio-1,2,4-triazole-3-ylamine is involved in the synthesis of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. These compounds are significant for their potential in pharmaceutical and material science applications (Shibuya, 1984).

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor, particularly in protecting mild steel in acidic media. It's known for high inhibition efficiencies, which are crucial in industrial applications to prevent material degradation (Lagrenée et al., 2002).

Antimicrobial Activity

Compounds derived from this chemical have shown promising antimicrobial properties. This makes them valuable in the development of new antimicrobial agents, which is increasingly important in the face of growing antibiotic resistance (El-Sayed, 2006).

Anticancer Research

Recent studies have focused on the potential anticancer properties of 1,2,3-Triazole derivatives containing the sulfonyl group. This research is crucial in the ongoing search for more effective and targeted cancer treatments (Salinas-Torres et al., 2022).

Crystallography and Structural Analysis

The synthesis of novel sulfone derivatives containing 1,2,4-triazole moieties, and their structural analysis through methods like X-ray crystallography, are important for understanding molecular interactions and properties. Such information is critical in drug design and material science (Xu et al., 2010).

Enantioselective Receptors

Studies on the combination of certain skeletons with benzoxazole and amidopyridine resulted in enantioselective receptors for sulfonylamino acids, which are important for chiral separations and purifications in chemistry (Oliva et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonyl-5-methylsulfanyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4O2S2/c1-18-9-13-8(12)14-15(9)19(16,17)7-4-5(10)2-3-6(7)11/h2-4H,1H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVVESUPJYOTLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)

![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)

![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2703921.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2703923.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2703926.png)

![4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2703928.png)

![4-Methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboximidamide hydrochloride](/img/structure/B2703930.png)

![3-(3-(benzyloxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2703933.png)